molecular formula C13H12N2O B578452 5-Methyl-6-(phenylamino)nicotinaldehyde CAS No. 1355193-89-3

5-Methyl-6-(phenylamino)nicotinaldehyde

Cat. No.: B578452
CAS No.: 1355193-89-3
M. Wt: 212.252
InChI Key: UAZAWMXVFNJWRJ-UHFFFAOYSA-N
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Description

5-Methyl-6-(phenylamino)nicotinaldehyde (CAS: 1355193-89-3) is a substituted nicotinaldehyde derivative featuring a phenylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring. However, direct experimental data on its reactivity or biological activity are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

1355193-89-3

Molecular Formula

C13H12N2O

Molecular Weight

212.252

IUPAC Name

6-anilino-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H12N2O/c1-10-7-11(9-16)8-14-13(10)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15)

InChI Key

UAZAWMXVFNJWRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)C=O

Synonyms

5-Methyl-6-(phenylaMino)nicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinaldehyde Derivatives

Structural and Electronic Features

Nicotinaldehyde derivatives vary in substituents at the 5- and 6-positions, which critically influence their electronic properties and functional performance:

Compound Substituents Key Structural Features
Nicotinaldehyde None (parent compound) Aldehyde at position 2; unsubstituted pyridine ring.
5-Bromo-nicotinaldehyde Br at 5-position Electron-withdrawing bromine enhances steric bulk and reduces Lewis basicity.
5-Fluoro-6-((TMS)ethynyl)-nicotinaldehyde (FPyII) F at 5, (TMS)ethynyl at 6 Fluorine and ethynyl groups lower Lewis basicity, favoring autocatalytic efficiency .
5-Methyl-6-(phenylamino)nicotinaldehyde CH₃ at 5, NHPh at 6 Methyl (electron-donating) and phenylamino (resonance effects) alter pyridine electronics.

Analysis :

  • FPyII (): The 5-fluoro and 6-((trimethylsilyl)ethynyl) substituents reduce the Lewis basicity of the pyridine nitrogen, minimizing inhibitory intermediates in the Soai reaction and enhancing autocatalytic efficiency.
  • However, steric hindrance from the phenyl group could offset this effect, akin to bulky substituents in FPyII.

Key Findings :

  • Substituent size and electronegativity directly impact inhibitory strength. Bromine at the 5-position increases steric bulk and Ki (reduced potency) compared to unsubstituted nicotinaldehyde .
  • Hypothesis for Target Compound: The bulky phenylamino group at position 6 and methyl at position 5 may further elevate Ki compared to nicotinaldehyde, analogous to 5-bromo substitution. However, resonance effects from NHPh could enhance binding affinity in specific enzyme pockets, warranting experimental validation.
Reaction Efficiency in Autocatalysis

In the Soai reaction (asymmetric autocatalysis), substituent-driven Lewis basicity determines catalytic performance:

Compound Lewis Basicity Reaction Efficiency Mechanistic Insight
FPyII Low High Reduced basicity prevents inhibitory intermediates .
Nicotinaldehyde Moderate Moderate Baseline activity with unoptimized electronics.
Target Compound Theoretical Untested Phenylamino may increase basicity, potentially reducing efficiency.

Comparison :

  • FPyII’s low basicity enables a "floor-to-floor" transition state, bypassing inhibitory pathways .
  • The target compound’s phenylamino group could introduce higher basicity, leading to intermediate inhibition and reduced efficiency. Methyl substitution might mitigate this by electron donation, but structural modeling is needed.

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